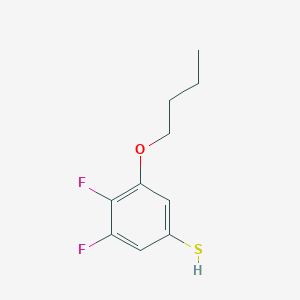
3-(Methylthio)phenethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylthio)phenethyl acetate is an organic compound with the molecular formula C11H14O2S. It is characterized by the presence of a phenethyl group substituted with a methylthio group and an acetate ester. This compound is known for its aromatic properties and is often used in the fragrance and flavor industry due to its pleasant scent.
準備方法
Synthetic Routes and Reaction Conditions
3-(Methylthio)phenethyl acetate can be synthesized through various methods. One common approach involves the esterification of 3-(methylthio)phenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions helps in achieving high purity and minimizing by-products.
化学反応の分析
Types of Reactions
3-(Methylthio)phenethyl acetate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(methylthio)phenethyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenethyl group.
科学的研究の応用
3-(Methylthio)phenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance and flavor industry due to its aromatic properties.
作用機序
The mechanism of action of 3-(Methylthio)phenethyl acetate involves its interaction with specific molecular targets. The acetate ester group can undergo hydrolysis to release the active phenethyl alcohol, which can then interact with various enzymes and receptors in biological systems. The methylthio group may also contribute to its biological activity by modulating the compound’s interaction with molecular targets.
類似化合物との比較
Similar Compounds
Phenethyl acetate: Lacks the methylthio group, resulting in different aromatic properties.
3-(Methylthio)phenethyl alcohol: The alcohol form of the compound, which lacks the acetate ester group.
3-(Methylthio)propyl acetate: Similar structure but with a propyl group instead of a phenethyl group.
Uniqueness
3-(Methylthio)phenethyl acetate is unique due to the presence of both the methylthio group and the acetate ester, which contribute to its distinct aromatic properties and potential biological activities. The combination of these functional groups makes it a valuable compound in various applications, particularly in the fragrance and flavor industry.
特性
IUPAC Name |
2-(3-methylsulfanylphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9(12)13-7-6-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQZLNRAHFXTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990249.png)



![2-[4-(Dimethylamino)phenyl]ethanethiol](/img/structure/B7990274.png)






![4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7990319.png)
![1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990324.png)
